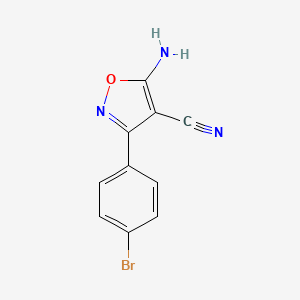

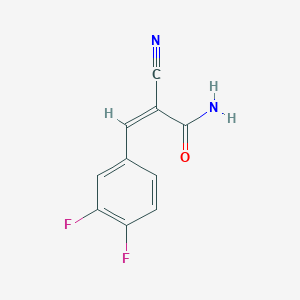

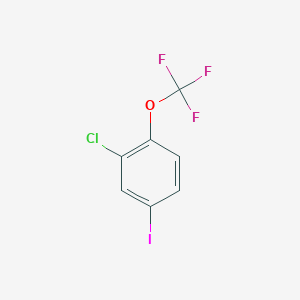

5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile” is a heterocyclic organic compound . It is also known as “3-(4-Bromophenyl)isoxazol-5-amine” and has a molecular weight of 239.07 . The IUPAC name for this compound is "3-(4-bromophenyl)-1,2-oxazol-5-amine" .

Synthesis Analysis

The synthesis of isoxazole derivatives, like “5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile”, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Molecular Structure Analysis

The molecular formula of “5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile” is C9H7BrN2O . The InChI Key for this compound is RKWRDXQHQYRFCX-UHFFFAOYSA-N .

Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Physical And Chemical Properties Analysis

The melting point of “5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile” is between 160-163ºC . It has a molecular weight of 239.07 . It has 3 H-Bond acceptors and 1 H-Bond donor .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile plays a significant role in the synthesis of various heterocyclic compounds. For instance, the compound is utilized in the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoalkyl substituents, which demonstrate interesting chemical properties and potential applications in medicinal chemistry. Such compounds are formed through reactions involving hydrazine hydrate and morpholino-1,3-oxazole-4-carbonitrile, leading to the formation of products like 2-(2-aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile and 3-amino-2-(morpholin-4-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Chumachenko et al., 2014).

Development of Novel Anticancer Agents

The compound also has applications in the development of novel anticancer agents. Research has shown that various 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, synthesized and characterized by different spectroscopic methods, exhibited inhibitory and cytostatic activities against cancer cell lines, particularly leukemia, renal, and breast cancer subpanels. This indicates the potential of derivatives of 5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile in anticancer drug development (Kachaeva et al., 2018).

Role in Synthesizing Functional Molecules

This compound serves as a building block for the synthesis of a variety of functional molecules. For instance, it has been used as a starting material for synthesizing a range of molecules, including pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles. These synthesized compounds display structural diversity and potential for various applications, highlighting the versatility of 5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile in organic synthesis (Lemaire et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUIZTWTQMCPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C#N)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2428696.png)

![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)

![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)